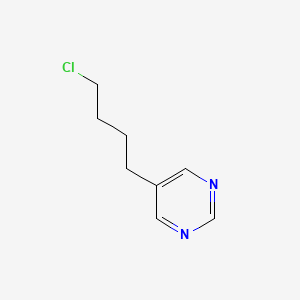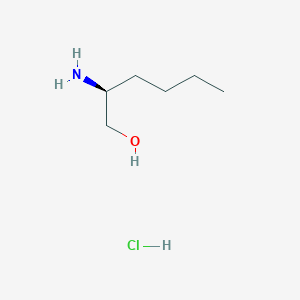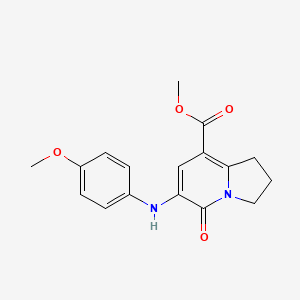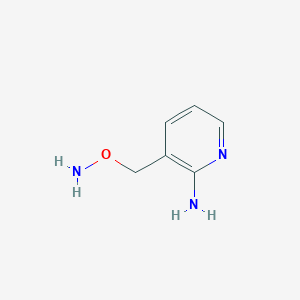
5-(4-Chlorobutyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorobutyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a 4-chlorobutyl group attached to the pyrimidine ring, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobutyl)pyrimidine typically involves the reaction of pyrimidine with 4-chlorobutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrimidine reacts with 4-chlorobutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorobutyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine or tetrahydropyrimidine derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Oxidation: Formation of hydroxylated or carbonylated pyrimidine derivatives.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Applications De Recherche Scientifique
5-(4-Chlorobutyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of pyrimidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorobutyl)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 4-chlorobutyl group can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobutylpyridine: Similar structure but with a pyridine ring instead of pyrimidine.
5-(4-Chlorobutyl)thiazole: Contains a thiazole ring instead of pyrimidine.
5-(4-Chlorobutyl)imidazole: Features an imidazole ring instead of pyrimidine.
Uniqueness
5-(4-Chlorobutyl)pyrimidine is unique due to the presence of the pyrimidine ring, which is a key structural motif in many biologically active compounds. The 4-chlorobutyl group enhances its reactivity and potential for functionalization, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
5-(4-chlorobutyl)pyrimidine |
InChI |
InChI=1S/C8H11ClN2/c9-4-2-1-3-8-5-10-7-11-6-8/h5-7H,1-4H2 |
Clé InChI |
IGFCSEYDJYFYLP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)

![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)




![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)


![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)


